4-Fluoro-3-methylbenzenesulfonyl chloride
Overview
Description
4-Fluoro-3-methylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClFO2S and its molecular weight is 208.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Fluoronitrobenzenesulfonyl Chlorides 4-Fluoro-3-methylbenzenesulfonyl chloride is instrumental in synthesizing various fluoronitrobenzenesulfonyl chlorides, which are pivotal in organic synthesis. For instance, the creation of these compounds from difluoronitrobenzenes involves regioselective reactions with phenylmethanethiol, followed by oxidative cleavage, yielding sulfonyl chlorides in good yields. This pathway showcases the compound's versatility in synthesizing structurally diverse sulfonyl chlorides, essential for multiple chemical applications (Zhersh et al., 2010).
Pesticide Synthesis It has been utilized in creating key intermediates for pesticide synthesis. Specifically, it aids in synthesizing methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a crucial intermediate for producing herbicidal compounds like j7uthiacet-methyl. The process involves a series of well-orchestrated chemical reactions, highlighting the compound's significance in developing agricultural chemicals (Xiao-hua Du et al., 2005).
Safety and Hazards
4-Fluoro-3-methylbenzenesulfonyl chloride is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling the compound . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Mechanism of Action
Target of Action
This compound is known for its applications in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
As a sulfonyl chloride, it likely acts as an electrophile, reacting with nucleophiles in organic synthesis reactions . The presence of the fluorine atom may influence the reactivity of the compound, potentially enhancing its electrophilicity.
Result of Action
The molecular and cellular effects of 4-Fluoro-3-methylbenzenesulfonyl chloride’s action would depend on the specific context of its use. In organic synthesis, the result of its action would be the formation of new chemical bonds and the production of desired synthetic products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment. For instance, as a sulfonyl chloride, it may be sensitive to moisture .
Properties
IUPAC Name |
4-fluoro-3-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEQALYEZFNWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382273 | |
Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629672-19-1 | |
Record name | 4-fluoro-3-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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